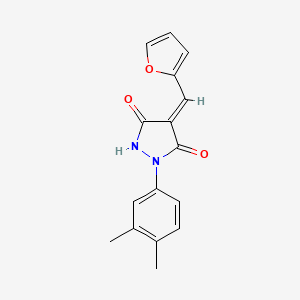![molecular formula C17H14BrNO2 B5205103 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5205103.png)
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one, also known as BRD-K68174588, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. It has been reported to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. It also inhibits the MAPK pathway, which regulates cell growth and differentiation. Moreover, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways. It also possesses anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Moreover, it has been reported to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its poor solubility in water, which makes it difficult to use in aqueous solutions. In addition, its precise mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
未来方向
There are several future directions for the research on 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. One of the areas of interest is the development of novel analogs with improved solubility and potency. Moreover, the identification of its precise mechanism of action and the signaling pathways involved could provide insights into its potential therapeutic applications. Furthermore, the evaluation of its pharmacokinetic and pharmacodynamic properties could facilitate its translation into clinical trials. Finally, the investigation of its potential side effects and toxicity could provide important information for its safe use in humans.
合成方法
The synthesis of 1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been reported in the literature by several researchers. One of the most commonly used methods involves the condensation reaction between 4-bromoacetophenone and chalcone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
1-(4-bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It induces apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. In addition, it has been reported to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(phenacylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-15-8-6-14(7-9-15)16(20)10-11-19-12-17(21)13-4-2-1-3-5-13/h1-11,19H,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFERPZNMQJAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)

![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)
![N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)
![4-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5205086.png)

![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)
![methyl 4-[({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)amino]butanoate](/img/structure/B5205104.png)
![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![N-(1-methyl-4-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5205131.png)